molecular formula C8H14OSi B13476732 4-Pentynal, 5-(trimethylsilyl)- CAS No. 68654-85-3

4-Pentynal, 5-(trimethylsilyl)-

Cat. No.: B13476732
CAS No.: 68654-85-3
M. Wt: 154.28 g/mol
InChI Key: MLCUMJCCPMSERM-UHFFFAOYSA-N
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Description

5-(trimethylsilyl)pent-4-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a pent-4-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(trimethylsilyl)pent-4-ynal can be synthesized through several methods. One common approach involves the oxidation of 5-(trimethylsilyl)pent-4-yn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM) at room temperature . The reaction typically proceeds with high yield and purity.

Industrial Production Methods

While specific industrial production methods for 5-(trimethylsilyl)pent-4-ynal are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(trimethylsilyl)pent-4-ynal undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC or Dess-Martin periodinane in DCM.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(trimethylsilyl)pent-4-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trimethylsilyl)pent-4-ynal involves its reactivity with various molecular targetsThis reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trimethylsilyl)pent-4-ynal is unique due to its combination of a trimethylsilyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

68654-85-3

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

5-trimethylsilylpent-4-ynal

InChI

InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h7H,4-5H2,1-3H3

InChI Key

MLCUMJCCPMSERM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCCC=O

Origin of Product

United States

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